molecular formula C8H14FNO5 B047979 2-Acetamido-2,6-dideoxy-6-fluorogalactose CAS No. 112289-45-9

2-Acetamido-2,6-dideoxy-6-fluorogalactose

Cat. No. B047979
M. Wt: 223.2 g/mol
InChI Key: OATMYUUBJXKWQB-OSMVPFSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2,6-dideoxy-6-fluorogalactose (F-GalNAc) is a fluorinated monosaccharide that has been synthesized and studied extensively in the field of glycobiology. It is a unique sugar molecule that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Acetamido-2,6-dideoxy-6-fluorogalactose is not fully understood, but it is believed to be similar to that of other monosaccharides. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is thought to interact with proteins and lipids through glycosylation, which can affect their structure and function. It has been shown to inhibit the activity of certain glycosidases, which are enzymes that break down glycosidic bonds. This inhibition can lead to the accumulation of glycoconjugates, which can have various physiological effects.

Biochemical And Physiological Effects

2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosidases, which can lead to the accumulation of glycoconjugates. This accumulation can affect various biological processes, including cell adhesion, signaling, and immune response. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has also been shown to affect the activity of certain enzymes, such as cathepsin L and β-galactosidase, which can affect the degradation of glycosidic bonds.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its unique properties. It is a fluorinated monosaccharide, which makes it easy to detect using various analytical techniques, such as NMR spectroscopy and mass spectrometry. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is also relatively easy to synthesize using various methods, which makes it readily available for research. However, one of the limitations of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the study of 2-Acetamido-2,6-dideoxy-6-fluorogalactose. One area of research is the development of new methods for synthesizing 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides. Another area of research is the study of the role of glycosylation in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Additionally, 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides could be used as probes for studying the structure and function of glycoproteins and glycolipids.

Synthesis Methods

2-Acetamido-2,6-dideoxy-6-fluorogalactose can be synthesized using a variety of methods, including the fluorination of galactose and the deamination of N-acetylglucosamine. One of the most commonly used methods is the fluorination of galactose using Selectfluor. This method involves the reaction of galactose with Selectfluor in the presence of a base, such as triethylamine, to form 2-Acetamido-2,6-dideoxy-6-fluorogalactose.

Scientific Research Applications

2-Acetamido-2,6-dideoxy-6-fluorogalactose has been extensively studied in the field of glycobiology due to its unique properties. It has been used as a tool to study glycosylation, which is the process of attaching sugar molecules to proteins and lipids. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to be a useful probe for studying the biosynthesis and processing of glycoproteins. It has also been used to study the role of glycosylation in various biological processes, including cell adhesion, signaling, and immune response.

properties

CAS RN

112289-45-9

Product Name

2-Acetamido-2,6-dideoxy-6-fluorogalactose

Molecular Formula

C8H14FNO5

Molecular Weight

223.2 g/mol

IUPAC Name

N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1

InChI Key

OATMYUUBJXKWQB-OSMVPFSASA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(CF)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CF)O)O)O

synonyms

2-acetamido-2,6-dideoxy-6-fluoro-D-galactose
2-acetamido-2,6-dideoxy-6-fluorogalactose
ADDFG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.